molecular formula C15H13Cl2NO3 B038022 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid CAS No. 118409-80-6

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid

Cat. No. B038022
CAS RN: 118409-80-6
M. Wt: 326.2 g/mol
InChI Key: QUCMNGZSCKYXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It belongs to the class of phenylacetic acid derivatives and works by inhibiting the synthesis of prostaglandins, which are responsible for causing pain, inflammation, and fever in the body.

Mechanism of Action

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. By blocking the COX enzymes, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been shown to have other biochemical and physiological effects. For instance, it has been reported to inhibit platelet aggregation, which reduces the risk of blood clots and stroke. Moreover, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage and reduce the risk of various diseases, such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it is important to note that 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid can interact with other drugs and compounds, which can affect its efficacy and safety. Moreover, the use of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid in laboratory experiments should be carefully monitored to ensure that the results are accurate and reliable.

Future Directions

There are several future directions for research on 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and safety. Another area of research is the investigation of its potential in the treatment of cancer, as well as other inflammatory and autoimmune disorders. Moreover, the use of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid in combination with other drugs and compounds is also an area of interest, as it can enhance its therapeutic potential and reduce its side effects.

Synthesis Methods

The synthesis of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid involves the reaction of 2,6-dichloroaniline with 4-chlorobenzoic acid to form 2-[(2,6-dichloro-4-chlorophenyl)amino]benzoic acid, which is then treated with methoxyphenylacetic acid to obtain the final product, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid. This process is carried out under controlled conditions, and the purity of the final product is ensured by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has been extensively studied for its therapeutic potential in various inflammatory conditions. Several preclinical and clinical studies have demonstrated its efficacy in reducing pain, swelling, and stiffness associated with arthritis and other inflammatory disorders. Moreover, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been investigated for its potential in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

CAS RN

118409-80-6

Product Name

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

2-[2-(2,6-dichloro-4-methoxyanilino)phenyl]acetic acid

InChI

InChI=1S/C15H13Cl2NO3/c1-21-10-7-11(16)15(12(17)8-10)18-13-5-3-2-4-9(13)6-14(19)20/h2-5,7-8,18H,6H2,1H3,(H,19,20)

InChI Key

QUCMNGZSCKYXDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.